

Application of Mipomersen Sodium in Rabbit Models of Atherosclerosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Mipomersen Sodium*

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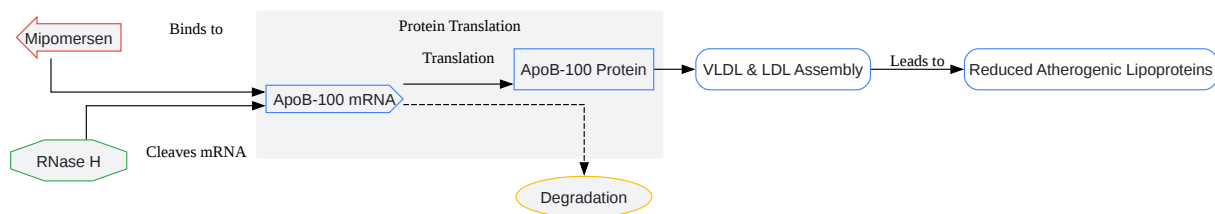
Introduction

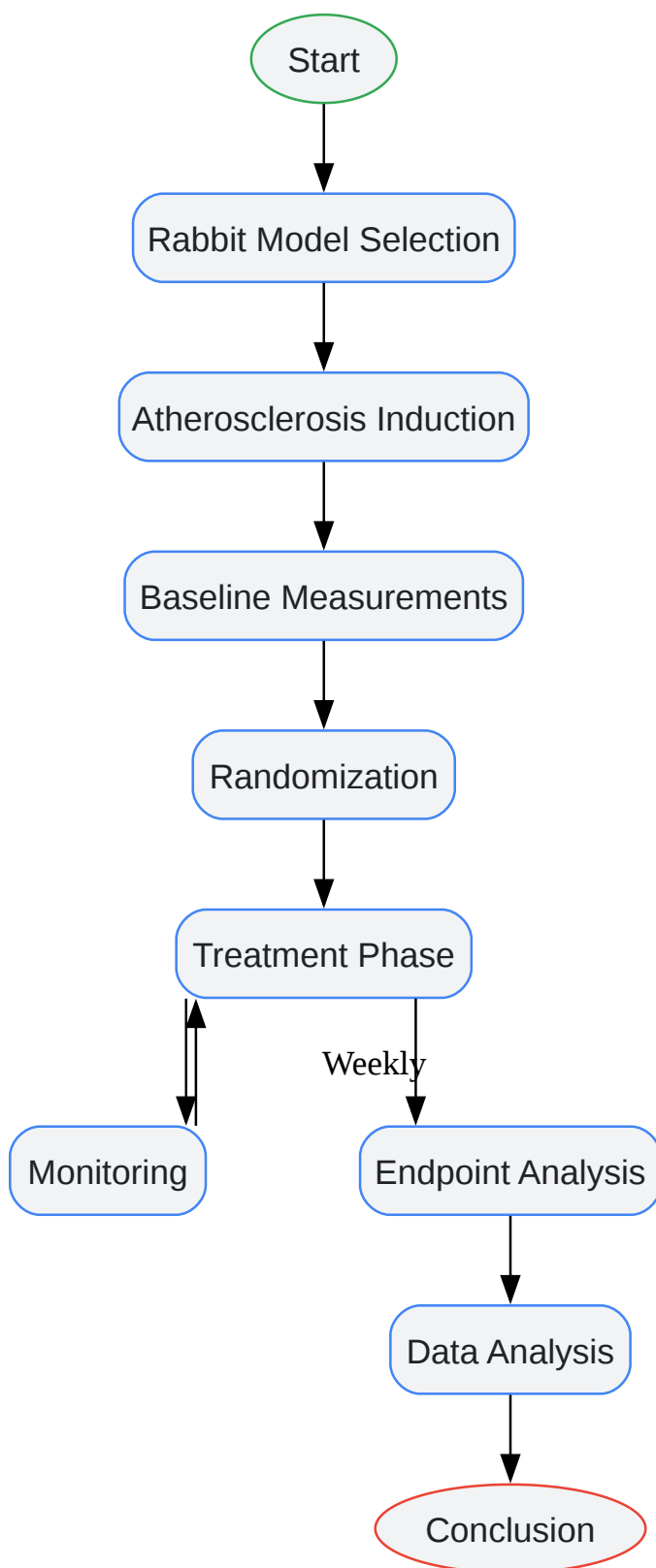
Mipomersen sodium (brand name Kynamro®) is a second-generation antisense oligonucleotide that inhibits the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] ApoB-100 is the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] By targeting the mRNA of ApoB-100 in the liver, mipomersen leads to a reduction in plasma levels of LDL-cholesterol (LDL-C), ApoB, and other atherogenic lipoproteins.[1][5] While extensively studied in human clinical trials and some preclinical animal models including mice, rats, and monkeys, to date, there is a notable lack of published research specifically detailing the application of **mipomersen sodium** in rabbit models of atherosclerosis.[6][7]

Rabbits are a well-established and relevant model for studying human atherosclerosis due to similarities in lipoprotein metabolism.[8] This document provides a comprehensive guide for researchers interested in studying the effects of mipomersen in rabbit models of atherosclerosis. It includes detailed, proposed experimental protocols based on established methods for inducing atherosclerosis in rabbits and the known pharmacology of mipomersen from other preclinical studies.

Mechanism of Action

Mipomersen is a synthetic strand of nucleic acid that is complementary to the mRNA sequence that codes for human ApoB-100.[5] When mipomersen binds to its target mRNA, the resulting RNA-DNA hybrid is recognized and degraded by the enzyme RNase H.[5] This prevents the translation of the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL and subsequently LDL from the liver.[5]





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